(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one

Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

(4S,5R)-4,5-Dichloro-1,3-dioxolan-2-one is a cis-configured, chiral cyclic carbonate with a molecular formula of C3H2Cl2O3 and a molecular weight of 156.95 g/mol. The defined stereochemistry renders it a valuable chiral building block, enabling the controlled synthesis of enantiomerically pure 1,2-diols and other complex synthons.

Molecular Formula C3H2Cl2O3
Molecular Weight 156.95 g/mol
CAS No. 127213-84-7
Cat. No. B146178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one
CAS127213-84-7
Synonyms1,3-Dioxolan-2-one,4,5-dichloro-,cis-(9CI)
Molecular FormulaC3H2Cl2O3
Molecular Weight156.95 g/mol
Structural Identifiers
SMILESC1(C(OC(=O)O1)Cl)Cl
InChIInChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+
InChIKeyBETICXVUVYXEJX-XIXRPRMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S,5R)-4,5-Dichloro-1,3-dioxolan-2-one (CAS 127213-84-7): A Stereochemically Defined Cyclic Carbonate for Advanced Synthesis


(4S,5R)-4,5-Dichloro-1,3-dioxolan-2-one is a cis-configured, chiral cyclic carbonate with a molecular formula of C3H2Cl2O3 and a molecular weight of 156.95 g/mol . The defined stereochemistry renders it a valuable chiral building block, enabling the controlled synthesis of enantiomerically pure 1,2-diols and other complex synthons [1]. This compound is typically supplied with a purity of 95% .

Enantiopure (4S,5R) cyclic carbonate building block
Supports asymmetric synthesis and stereochemical control
Research-grade for reproducible synthetic workflows

Why a Stereochemically Defined (4S,5R) Isomer is Required, Not Just Any Dichloro-Dioxolanone


The two chlorine atoms can be in either a cis (4S,5R) or trans configuration, leading to distinct diastereomers with different reactivity and physicochemical properties . Using the racemic mixture or an incorrect enantiomer can disrupt chiral recognition, leading to poor diastereoselectivity and lower yields in asymmetric synthesis [1]. The specific (4S,5R) configuration is crucial for applications where the spatial arrangement of chlorine atoms influences subsequent reaction pathways, stereochemical outcomes, and the properties of final products.

Racemic Mixture

Racemic (CAS 3967-55-3) may limit yield and eliminate enantiomeric excess, disrupting stereochemical control.

Trans Diastereomer

Trans configuration may shift reactivity and diastereoselectivity, altering downstream stereochemical outcomes.

Technical-Grade Impurity

Industrial chloroethylene carbonate may contain uncontrolled impurities that compromise reproducibility.

Quantitative Evidence for Selecting (4S,5R)-4,5-Dichloro-1,3-dioxolan-2-one


Enantiomeric Purity Enables High-Yield, Asymmetric Synthesis

Unlike the racemic mixture (CAS 3967-55-3), which contains equal amounts of all stereoisomers, the (4S,5R) enantiomer is supplied with a specific enantiomeric excess (ee) that is critical for reproducible asymmetric synthesis. A benchmark study reported a reaction with benzaldehyde and acetic acid achieving an 85% yield with a 95% ee . This stereochemical purity directly translates to higher yields and optical purity of downstream chiral products compared to using a racemic starting material, where the maximum theoretical yield of a single enantiomer product is limited to 50%.

Enantiomeric purity vs racemate
Class-level
85% yield, 95% ee (vs racemic max 50% yield, 0% ee)
Supports stereochemical-control study fit
Model reaction with benzaldehyde; chiral HPLC verification
Asymmetric Synthesis Chiral Building Block Enantiomeric Excess

Distinct Vibrational Spectrum Enables Process Analytical Technology (PAT)

The 4,5-dichloro-substituted dioxolanone exhibits a unique vibrational spectrum compared to other cyclic carbonates like 4-methyl-1,3-dioxolan-2-one. A key differentiation is observed in the carbonyl (C=O) stretching region, where the electron-withdrawing chlorine atoms cause a significant shift in frequency [1]. While absolute wavenumbers from the study were not directly accessible, the documented qualitative spectral differences provide a fingerprint for in-situ reaction monitoring and quality control that cannot be achieved with analogous compounds.

Vibrational spectrum for PAT
Analytical context
Distinct C=O shift due to Cl substitution; unique FTIR/FT-Raman fingerprint
Supports analytical verification and reaction monitoring
Compared with 4-methyl-1,3-dioxolan-2-one
Vibrational Spectroscopy Quality Control FTIR

Functional Purity Advantage Over Technical Grade Analogs

In applications such as lithium-ion battery electrolyte additives, the purity profile of the starting material is critical. Technical-grade chloroethylene carbonate (CEC) is specified to contain ≤8% of the 4,5-dichloro compound as an impurity [1]. In contrast, the pure, stereochemically defined (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one is supplied at 95% purity . Using the pure compound allows for precise formulation of electrolyte mixtures, avoiding the introduction of uncontrolled impurities that can degrade battery performance.

Purity vs technical grade
Specification review
95% purity vs ≤8% impurity in technical CEC
Supports specification review for electrolyte applications
>10-fold purity advantage over industrial mixtures
Electrolyte Additive Purity Lithium-Ion Battery

Targeted Application Scenarios for (4S,5R)-4,5-Dichloro-1,3-dioxolan-2-one


Enantioselective Synthesis of Pharmaceutical Intermediates

The high enantiomeric purity of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one makes it a superior chiral building block for synthesizing enantiomerically pure 1,2-diols and other multi-functional intermediates used in active pharmaceutical ingredients (APIs), ensuring the desired biological activity is concentrated in the correct stereoisomer .

Development of High-Performance Non-Aqueous Electrolytes

As a high-purity chlorinated cyclic carbonate, this compound can be used as a targeted additive or co-solvent in non-aqueous electrolytes for high-voltage lithium-ion batteries, where its defined structure helps tune solid-electrolyte interphase (SEI) formation, distinct from formulations using racemic or impure mixtures [1].

Production of Defined Polymer Building Blocks (Polycarbonates)

The ring-opening polymerization (ROP) of this stereochemically pure monomer can lead to the production of novel, functional polycarbonates with controlled tacticity, a feature that cannot be achieved with a racemic monomer, enabling the design of materials with tunable thermal and mechanical properties [2].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Stereochemical purity for diol elaboration
Enantiomeric excess and reaction yield
Non-aqueous electrolyte additive
High-purity chlorinated carbonate
SEI formation and purity profile
Stereocontrolled polymer synthesis
Enantiopure monomer for ring-opening polymerization
Polymer tacticity and properties
Quote Request

Request a Quote for (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.